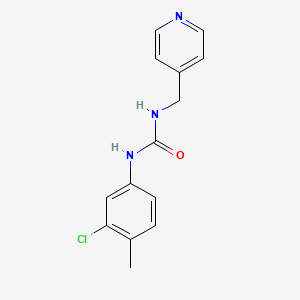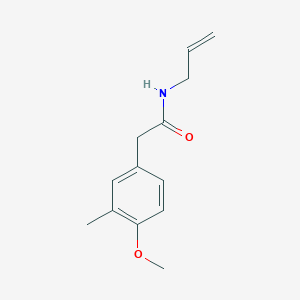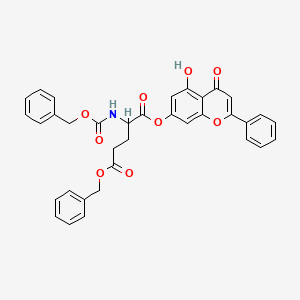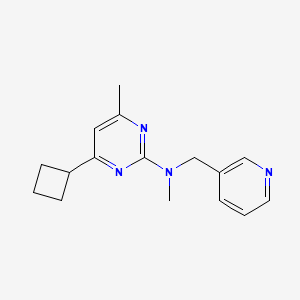
N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-PYRIDYLMETHYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions.
化学反应分析
Types of Reactions
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carboxylic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the chlorinated aromatic ring and pyridylmethyl group may enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(3-Chloro-4-methylphenyl)-N’-(4-pyridylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHPOMFTPAOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)

![(2R)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5463360.png)
![4-benzyl-3-ethyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5463371.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
![2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5463388.png)

![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5463406.png)



![1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5463421.png)
![N'-{[(4-methoxyphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5463440.png)
